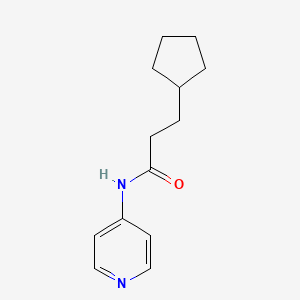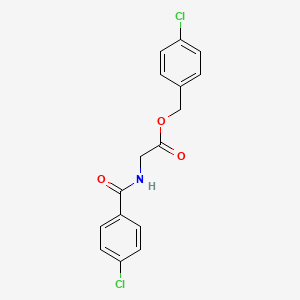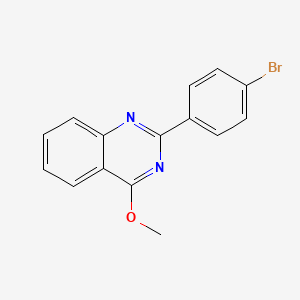
3-cyclopentyl-N-4-pyridinylpropanamide
Vue d'ensemble
Description
3-cyclopentyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it has pain-relieving properties without the addictive properties of opioids.
Mécanisme D'action
3-cyclopentyl-N-4-pyridinylpropanamide works by binding to the sigma-1 receptor, which is a protein found in the brain and other organs. This binding activates the receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters play a role in pain perception, mood, and addiction, which explains the potential therapeutic applications of 3-cyclopentyl-N-4-pyridinylpropanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-4-pyridinylpropanamide has been shown to have pain-relieving properties in animal models without the addictive properties of opioids. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 3-cyclopentyl-N-4-pyridinylpropanamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopentyl-N-4-pyridinylpropanamide in lab experiments is its non-addictive properties, which makes it a safer alternative to opioids. However, 3-cyclopentyl-N-4-pyridinylpropanamide has a short half-life, which may make it difficult to study its long-term effects. Additionally, 3-cyclopentyl-N-4-pyridinylpropanamide has a low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-4-pyridinylpropanamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain. Further research is needed to fully understand the mechanisms of action of 3-cyclopentyl-N-4-pyridinylpropanamide and its potential therapeutic applications.
Conclusion:
3-cyclopentyl-N-4-pyridinylpropanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have pain-relieving properties without the addictive properties of opioids, making it a safer alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the potential of 3-cyclopentyl-N-4-pyridinylpropanamide and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-4-pyridinylpropanamide involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 4-bromopyridine. This reaction produces 4-cyclopentylpyridine, which is then reacted with N-(tert-butoxycarbonyl)-L-proline to form the desired 3-cyclopentyl-N-4-pyridinylpropanamide compound.
Applications De Recherche Scientifique
3-cyclopentyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties without the addictive properties of opioids, making it a promising alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(6-5-11-3-1-2-4-11)15-12-7-9-14-10-8-12/h7-11H,1-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRWNQGJNIYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290155 | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(pyridin-4-yl)propanamide | |
CAS RN |
438472-61-8 | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438472-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)



![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)


![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)

![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)